1-Ethylpiperidine-2-carboxylic acid

Description

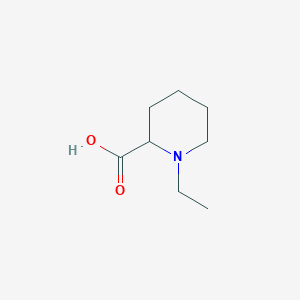

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-9-6-4-3-5-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPIYJQYZRVUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621547 | |

| Record name | 1-Ethylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69081-83-0 | |

| Record name | 1-Ethylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethylpiperidine-2-carboxylic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-Ethylpiperidine-2-carboxylic acid, a pivotal heterocyclic building block in modern chemical and pharmaceutical research. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental chemical data with practical, field-proven insights into its synthesis, characterization, and application.

Introduction: The Strategic Importance of a Versatile Scaffold

This compound, also known as N-ethyl pipecolic acid, belongs to the class of N-alkylated cyclic amino acids. Its structure, featuring a chiral center at the C2 position and a tertiary amine integrated within a stable piperidine ring, makes it a highly valuable and versatile scaffold.[1][2] The presence of both a carboxylic acid handle for derivatization and a basic nitrogen atom imparts unique physicochemical properties that are leveraged in organic synthesis and medicinal chemistry.[1] This compound serves as a crucial intermediate in the development of a range of bioactive molecules, including analgesics, anti-inflammatory agents, and compounds targeting neurological disorders.[1] Its strategic incorporation into larger molecules can modulate properties such as solubility, basicity (pKa), and receptor-binding interactions, making it a key component in the drug discovery toolkit.

Molecular Structure and Physicochemical Properties

The core of this compound is the piperidine ring, a saturated six-membered heterocycle containing nitrogen. The ethyl group on the nitrogen atom and the carboxylic acid at the adjacent C2 position define its identity and chemical behavior.

Table 1: Physicochemical and Computed Properties

| Property | Value / Information | Source(s) |

| CAS Number | 69081-83-0 | [1] |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Monoisotopic Mass | 157.11028 Da | |

| Appearance | Typically a solid at room temperature. | [3][4] |

| Melting Point | Not experimentally reported; parent L-pipecolic acid melts at 268 °C.[4] | [4] |

| Boiling Point | Predicted for 4-isomer: 262.7 °C at 760 mmHg. | |

| pKa (Predicted) | Similar to parent L-pipecolic acid: ~2.1 (acidic), ~10.4 (basic). | [5] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol. | [6] |

| Storage | Recommended storage at 0-8°C. | [1] |

| XlogP (Predicted) | -1.2 | [7] |

The zwitterionic nature of this amino acid, coupled with the lipophilic ethyl group, provides a balanced profile essential for its role as a pharmaceutical intermediate. The hydrochloride salt is also commonly used to enhance solubility and handling.[8]

Synthesis and Purification

The most direct and logical synthesis of this compound involves the N-alkylation of its readily available precursor, piperidine-2-carboxylic acid (pipecolic acid). This approach is favored for its efficiency and control over the introduction of the ethyl group.

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination

This protocol describes a standard laboratory procedure for the synthesis of this compound. The choice of a carbonate base and a polar aprotic solvent like DMF is crucial; it ensures sufficient solubility of the starting amino acid salt and provides an appropriate medium for an Sₙ2 reaction without competing with the nucleophile.

-

Dissolution: To a stirred solution of piperidine-2-carboxylic acid (1.0 eq) in N,N-Dimethylformamide (DMF, 10 mL/g), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq). The base is added in excess to deprotonate both the carboxylic acid and the secondary amine, ensuring the amine is a free nucleophile.

-

Alkylation: Add ethyl iodide (EtI, 1.2 eq) dropwise to the suspension at room temperature. An exotherm may be observed. The slight excess of the alkylating agent ensures complete conversion of the starting material.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.

-

Isolation: Redissolve the crude residue in water and adjust the pH to the isoelectric point (approx. pH 6-7) using 1M HCl. The zwitterionic product is least soluble at this pH and should precipitate.

-

Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, further purification can be achieved by recrystallization from an ethanol/water mixture or by ion-exchange chromatography.

Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While experimental spectra are not widely published, the expected features can be reliably predicted based on established principles and data from analogous structures.[9][10]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to overlapping signals of the piperidine ring protons. Key expected signals (in D₂O) include:

-

A downfield multiplet for the proton at C2, alpha to both the nitrogen and the carbonyl group (~3.5-3.8 ppm).

-

A quartet corresponding to the methylene protons of the N-ethyl group (~3.4 ppm).

-

A complex series of multiplets for the piperidine ring protons (C3, C4, C5, C6) between ~1.5 and 3.2 ppm.

-

An upfield triplet for the methyl protons of the N-ethyl group (~1.3 ppm).

¹³C NMR Spectroscopy

The carbon spectrum provides clear, distinct signals for each carbon environment:

-

C=O: The carboxylic acid carbonyl carbon is expected in the downfield region (~175-180 ppm).

-

C2: The chiral carbon, bonded to both N and COOH, will appear around 60-65 ppm.

-

N-CH₂: The methylene carbon of the ethyl group is expected around 45-50 ppm.

-

Piperidine Ring Carbons: The remaining ring carbons (C3, C4, C5, C6) will resonate between ~20 and 55 ppm.

-

N-CH₂-CH₃: The terminal methyl carbon of the ethyl group will be the most upfield signal, around 12-15 ppm.

Caption: Structure with key predicted ¹³C NMR chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features of the carboxylic acid group.[11][12]

-

O-H Stretch: A very broad and strong absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[11]

-

C-H Stretch: Sharp peaks superimposed on the O-H band, between ~2850 and 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹. Its position indicates a saturated carboxylic acid.[11][13]

-

C-O Stretch / O-H Bend: A medium intensity band in the fingerprint region, around 1210-1320 cm⁻¹.[11]

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecular ion ([M]⁺) at m/z = 157 would be observed. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the entire carboxyl group (-45 amu).[14] A characteristic fragmentation for piperidine derivatives is alpha-cleavage, which would involve the loss of the ethyl group or cleavage of the ring, leading to characteristic fragment ions.[15] Electrospray ionization (ESI) would readily show the protonated molecule [M+H]⁺ at m/z = 158.[7]

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the tertiary amine.

-

Carboxylic Acid Reactions: The carboxyl group is the primary site for synthetic modification. It readily undergoes standard transformations such as esterification (with an alcohol under acidic conditions) and, most importantly, amide bond formation .[16]

-

Tertiary Amine Reactions: The nitrogen atom is basic and will be protonated under acidic conditions. It is generally unreactive towards nucleophiles but can be oxidized or participate in other specialized reactions.

-

Stability: The compound is stable under typical storage conditions (cool, dry).[1] It is not particularly sensitive to air or moisture but should be handled with care as an irritant.[17]

Amide Coupling: A Gateway to Bioactive Molecules

The most significant reaction for this building block is its coupling with primary or secondary amines to form amides. This reaction is fundamental in medicinal chemistry for linking molecular fragments.[18]

Caption: Schematic of the amide coupling reaction.

Protocol: Standard Amide Coupling

This protocol uses HATU, a common and efficient peptide coupling reagent, which minimizes racemization of the chiral center.

-

Activation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DCM or DMF). Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.

-

Coupling: Add the desired amine (1.0-1.2 eq) to the activated mixture.

-

Reaction: Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography on silica gel.

Conclusion

This compound is a well-defined chemical entity whose value lies in its versatile structure. While detailed experimental data in the public domain is sparse, its chemical properties can be confidently inferred from its constituent functional groups and data from closely related analogues. Its straightforward synthesis and predictable reactivity, particularly in amide coupling reactions, solidify its role as a high-value building block for constructing complex molecular architectures. For researchers in drug discovery and development, a thorough understanding of this scaffold's properties is essential for the rational design of next-generation therapeutics.

References

- ECHEMI. (n.d.). 1-ETHYLPIPERIDINE-4-CARBOXYLICACID Formula. Retrieved from https://www.echemi.com/products/90204-94-7.html

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from https://www.np-mrd.org/spectra/73255

- University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch19/ir-cacid.html

- SpectraBase. (n.d.). 1-Piperidinecarboxylic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from https://spectrabase.com/spectrum/9YZaugLVF08

- Chem-Impex. (n.d.). 1-Ethyl-piperidine-2-carboxylic acid. Retrieved from https://www.chemimpex.com/products/1-ethyl-piperidine-2-carboxylic-acid/08791

- Ding, Y., et al. (2016). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4972277/

- Al-Rooqi, M. M., et al. (2022). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. ResearchGate. Retrieved from https://www.researchgate.

- RSC Medicinal Chemistry. (2024). Issue 4. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00649f

- Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Retrieved from http://www.orgsyn.org/demo.aspx?prep=CV4P0496

- Clark, J. (n.d.). mass spectra - fragmentation patterns. Retrieved from https://www.chemguide.co.

- PubChem. (n.d.). Pipecolic acid, (+)-. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/736316

- ChemicalBook. (n.d.). Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrum/1126-09-6_1hnmr.htm

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from https://www.

- Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from http://www.orgsyn.org/demo.aspx?prep=v79p0212

- Hartmann, M., et al. (2017). Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5502454/

- ChemicalBook. (n.d.). 1-Ethylpiperidine synthesis. Retrieved from https://www.chemicalbook.com/synthesis/766-09-6.htm

- ChemicalBook. (n.d.). 1-Ethylpiperidine(766-09-6) 1H NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrum/766-09-6_1hnmr.htm

- ResearchGate. (n.d.). Synthesis of pipecolic acid and its derivatives using acetonide trans aziridine 212 as a precursor. Retrieved from https://www.researchgate.net/publication/322967115_Synthesis_of_pipecolic_acid_and_its_derivatives_using_acetonide_trans_aziridine_212_as_a_precursor

- ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from https://www.researchgate.net/figure/Figure-S7-1-H-NMR-spectra-of-N-N-ethylmethyl-piperidine-4-carboxylic-acid-3-obtained_fig7_264984260

- 2a biotech. (n.d.). This compound HYDROCHLORIDE. Retrieved from https://www.2abio.com/product/show/2A-0108823.html

- FooDB. (2010). Showing Compound L-Pipecolic acid (FDB000546). Retrieved from https://foodb.ca/compounds/FDB000546

- Wikipedia. (n.d.). Pipecolic acid. Retrieved from https://en.wikipedia.org/wiki/Pipecolic_acid

- Frontiers in Bioengineering and Biotechnology. (2022). An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. Retrieved from https://www.frontiersin.org/articles/10.3389/fbioe.2022.842775/full

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/04%3A_Mass_Spectrometry/4.

- SlideShare. (2012). Ion fragmentation of small molecules in mass spectrometry. Retrieved from https://www.slideshare.net/CEChem/ion-fragmentation-of-small-molecules-in-mass-spectrometry

- PubChemLite. (n.d.). This compound hydrochloride (C8H15NO2). Retrieved from https://pubchemlite.com/compound/CID-22016545

- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from https://acgpubs.org/record/2023/v17/i4/1

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from https://www.organic-chemistry.org/nmr/13cnmr-c-shifts.htm

- PubChem. (n.d.). 1-Methylpiperidine-2-carboxylic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/415939

- NIST WebBook. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C5166676&Type=JANAFG&Table=C9H17NO2

- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.

- CymitQuimica. (n.d.). CAS 3105-95-1: L-Pipecolic acid. Retrieved from https://www.cymitquimica.com/cas/3105-95-1

- NIST WebBook. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C5166676&Type=IR-SPEC&Index=1

- ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from https://www.researchgate.net/figure/Fragmentation-of-piperidine-alkaloids-identified-in-Senna-spectabilis-by-ESI-MS-MS_fig6_265103405

- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from https://growingscience.com/ac/Vol7/ac_2022_27.pdf

- Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from https://www.fishersci.com/us/en/chemical-synthesis-and-reagents/amide-synthesis.html

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from https://www.spectroscopyonline.com/view/c-o-bond-part-iii-carboxylic-acids

- Macedonian Pharmaceutical Bulletin. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Retrieved from https://www.mpb.com.mk/wp-content/uploads/2022/05/MPB-68-1-1-2022-p.1-23.pdf

- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide. Retrieved from https://www.echemi.com/cms/1460305.html

- Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from https://www.youtube.

- PubChem. (n.d.). 1-Piperidinecarboxylic acid, ethyl ester. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/21399

- Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. (video). Retrieved from https://www.khanacademy.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Pipecolic acid, (+)- | C6H11NO2 | CID 736316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 5. Showing Compound L-Pipecolic acid (FDB000546) - FooDB [foodb.ca]

- 6. CAS 3105-95-1: L-Pipecolic acid | CymitQuimica [cymitquimica.com]

- 7. PubChemLite - this compound hydrochloride (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 8. 2abiotech.net [2abiotech.net]

- 9. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. echemi.com [echemi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mjcce.org.mk [mjcce.org.mk]

- 16. hepatochem.com [hepatochem.com]

- 17. echemi.com [echemi.com]

- 18. growingscience.com [growingscience.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Ethylpiperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic techniques used to characterize 1-Ethylpiperidine-2-carboxylic acid, a key building block in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents.[1] Its unique structure, featuring a chiral center and a tertiary amine within a piperidine ring, makes a thorough spectroscopic analysis essential for confirming its identity, purity, and stereochemistry. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound, providing predicted data and interpretation based on analogous structures and established principles.

The Structural Significance of this compound

This compound belongs to the class of N-alkylated cyclic amino acids. The ethyl group on the nitrogen atom and the carboxylic acid at the C2 position of the piperidine ring are crucial for its utility as a versatile intermediate in organic synthesis.[1] Understanding the spatial arrangement and electronic environment of each atom is paramount for its application in drug design and development. Spectroscopic methods provide the necessary tools to elucidate this detailed molecular portrait.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the piperidine ring, the presence and nature of the ethyl group, and the carboxylic acid moiety.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be complex due to the overlapping signals of the piperidine ring protons and the diastereotopic nature of some of these protons. The predicted chemical shifts are based on the analysis of related structures such as piperidine-2-carboxylic acid and N-ethylated piperidines.[2][3][4]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-2 | 3.20 - 3.40 | dd | 1H | J = 10.8, 3.5 |

| H-6 (axial) | 2.70 - 2.90 | dt | 1H | J = 12.5, 3.0 |

| H-6 (equatorial) | 3.10 - 3.30 | dm | 1H | J = 12.5 |

| H-3, H-4, H-5 | 1.40 - 2.10 | m | 6H | - |

| N-CH₂ | 2.90 - 3.10 | q | 2H | J = 7.2 |

| N-CH₂-CH₃ | 1.10 - 1.25 | t | 3H | J = 7.2 |

| COOH | 10.0 - 13.0 | br s | 1H | - |

Causality Behind Predicted Shifts:

-

H-2 Proton: The proton at the chiral center (C2) is expected to be a doublet of doublets due to coupling with the two adjacent protons at C3. Its chemical shift is influenced by the adjacent electron-withdrawing carboxylic acid group.

-

Piperidine Ring Protons (H-3 to H-6): These protons typically appear as a complex multiplet in the aliphatic region. The protons on C6, adjacent to the nitrogen, are deshielded compared to the other ring protons.

-

N-Ethyl Group: The methylene protons of the ethyl group are expected to appear as a quartet due to coupling with the methyl protons. The methyl protons will, in turn, be a triplet.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid is typically observed as a broad singlet at a significantly downfield chemical shift (δ > 10 ppm) and its position can be concentration and solvent dependent.[5]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 173.0 - 176.0 |

| C-2 | 59.0 - 62.0 |

| C-6 | 53.0 - 56.0 |

| N-CH₂ | 48.0 - 52.0 |

| C-4 | 25.0 - 28.0 |

| C-3, C-5 | 22.0 - 25.0 |

| N-CH₂-CH₃ | 12.0 - 15.0 |

Expert Insights on ¹³C NMR:

The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at the downfield end of the spectrum.[5] The carbons directly attached to the nitrogen (C2, C6, and N-CH₂) are also significantly deshielded. The remaining aliphatic carbons of the piperidine ring and the ethyl group appear at higher field.

Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment requires careful sample preparation and parameter selection.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).

-

The choice of solvent is critical. D₂O will result in the exchange of the carboxylic acid proton, causing its signal to disappear. MeOD will do the same. DMSO-d₆ is often a good choice to observe the acidic proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a calibrated solvent peak, for accurate chemical shift referencing.

-

-

Instrumental Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

Use a spectral width of at least 16 ppm to ensure all signals, including the broad carboxylic acid proton, are observed.

-

A relaxation delay of 1-2 seconds is typically sufficient.

-

-

¹³C NMR:

-

A proton-decoupled experiment (e.g., zgpg30) is standard for obtaining singlets for all carbon signals.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

A spectral width of ~200-220 ppm is appropriate.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Caption: A standard workflow for ATR-IR analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectral Data

For this compound (Molecular Formula: C₈H₁₅NO₂, Molecular Weight: 157.21 g/mol ), electrospray ionization (ESI) is a suitable technique.

Table 4: Predicted m/z Values in ESI-MS

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 158.1176 | Protonated molecule (Positive Ion Mode) |

| [M-H]⁻ | 156.1030 | Deprotonated molecule (Negative Ion Mode) |

| [M+Na]⁺ | 180.0995 | Sodium adduct (Positive Ion Mode) |

Predicted data from PubChemLite. [6] Trustworthiness in Fragmentation Analysis:

The fragmentation of N-alkylated piperidine derivatives in MS is predictable. Common fragmentation pathways include:

-

Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the loss of the ethyl group or cleavage of the piperidine ring.

-

Loss of CO₂: Carboxylic acids can lose CO₂ (44 Da) from the molecular ion.

-

Loss of H₂O: The loss of water (18 Da) is also a common fragmentation pathway for carboxylic acids.

A key fragment would likely be the loss of the carboxyl group (COOH, 45 Da), leading to an ion at m/z 112.

Experimental Protocol for Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile compounds like amino acids.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation in positive ion mode.

-

-

LC-MS Parameters:

-

Liquid Chromatography: Use a C18 reverse-phase column. A gradient elution from a high aqueous mobile phase to a high organic mobile phase is typically used to elute the compound.

-

Mass Spectrometry (ESI):

-

Operate in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.

-

Set the capillary voltage, nebulizing gas flow, and drying gas temperature to optimal values for the instrument being used.

-

Acquire full scan data to identify the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

-

-

Sources

1-Ethylpiperidine-2-carboxylic acid NMR analysis

An In-depth Technical Guide to the NMR Analysis of 1-Ethylpiperidine-2-carboxylic Acid

Introduction

This compound is a heterocyclic compound featuring a saturated piperidine ring N-substituted with an ethyl group and a carboxylic acid function at the C2 position. As a derivative of pipecolic acid, it represents a valuable chiral building block in medicinal chemistry and drug development. Its structural complexity, including a stereocenter at C2 and conformational flexibility of the piperidine ring, necessitates a robust analytical methodology for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the precise structure, connectivity, and stereochemistry of such molecules.

This guide provides a comprehensive, field-proven workflow for the complete NMR analysis of this compound. It moves beyond a simple recitation of steps to explain the underlying scientific rationale for experimental choices, ensuring a self-validating analytical process. This document is intended for researchers, scientists, and drug development professionals who require a definitive understanding of this molecule's spectral properties.

Part I: Pre-Analysis and Experimental Design

The quality and interpretability of NMR data are fundamentally dependent on meticulous planning and sample preparation. The unique chemical properties of this compound—being both a tertiary amine and a carboxylic acid—dictate specific considerations.

The Critical Choice of a Deuterated Solvent

The primary criterion for solvent selection is the solubility of the analyte.[1] this compound is a polar, zwitterionic-capable molecule, making polar solvents necessary for dissolution. The choice is not merely practical but strategic, as the solvent profoundly impacts the resulting spectrum.

-

Deuterated Chloroform (CDCl₃): While a standard for many organic molecules, CDCl₃ is often a poor choice for this compound due to low solubility.[2] If the sample is a hydrochloride salt, solubility may improve, but peak broadening is common.

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆): An excellent choice for polar compounds, DMSO-d₆ effectively dissolves the analyte and has a high boiling point.[3] Crucially, it allows for the observation of exchangeable protons, such as the carboxylic acid proton (-COOH), which will appear as a broad singlet.

-

Deuterated Water (D₂O): Due to the high polarity and salt-like nature of the analyte, D₂O is a highly effective solvent. Its use provides a powerful diagnostic tool: the acidic -COOH proton and potentially the proton at the α-carbon (C2) will exchange with deuterium. This leads to the disappearance of their signals in the ¹H NMR spectrum, confirming their identity.[4][5][6]

-

Deuterated Methanol (Methanol-d₄): Another suitable polar, protic solvent that can facilitate the observation of hydrogen bonding.[1]

Recommendation: For a comprehensive analysis, acquiring spectra in both DMSO-d₆ (to observe all protons) and D₂O (to confirm exchangeable protons) is the most rigorous approach.

Protocol: NMR Sample Preparation

Trustworthy data originates from a protocol designed to minimize artifacts and ensure reproducibility.

-

Analyte Purity: Ensure the sample is free from residual solvents from synthesis or purification, which can be verified by placing a small amount under high vacuum.[2]

-

Mass Determination: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Add 0.6-0.75 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the sample vial.[2]

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution. The solution should be clear and free of particulate matter.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid remains, filter the solution through a small cotton plug in the pipette.[2]

-

Internal Standard (for qNMR): If quantitative analysis is required, add a known quantity of a suitable internal standard (e.g., maleic acid, TSP for aqueous samples) whose signals do not overlap with the analyte signals.

Part II: 1D NMR Analysis – The Foundational Spectrum

One-dimensional NMR provides the initial, fundamental overview of the molecular structure.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| -COOH | 10.0 - 12.0 | Broad Singlet (br s) | 1H | The acidic proton of a carboxylic acid is highly deshielded and often broadened by exchange.[4][7] Signal disappears in D₂O. |

| H2 (α-proton) | ~3.0 - 3.5 | Doublet of Doublets (dd) | 1H | Adjacent to the electron-withdrawing COOH group and the nitrogen atom, leading to a downfield shift. Coupled to H3 protons. |

| -N-CH₂-CH₃ | ~2.5 - 3.0 | Quartet (q) | 2H | Methylene protons of the ethyl group, deshielded by the adjacent nitrogen.[8] Coupled to the -CH₃ protons. |

| H6 (axial & eq) | ~2.2 - 2.8 | Multiplet (m) | 2H | Protons adjacent to the nitrogen are deshielded.[9] Complex splitting due to geminal and vicinal coupling. |

| H3, H4, H5 | ~1.4 - 2.0 | Multiplet (m) | 6H | Protons of the piperidine ring methylene groups, typically in the aliphatic region.[10] Significant signal overlap is expected. |

| -N-CH₂-CH₃ | ~1.0 - 1.3 | Triplet (t) | 3H | Methyl protons of the ethyl group, coupled to the adjacent -CH₂- group. |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.[11]

¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. Using DEPT (Distortionless Enhancement by Polarization Transfer) experiments is crucial for differentiating between methyl (-CH₃), methylene (-CH₂), and methine (-CH) carbons, which is essential for assigning the heavily overlapped signals of the piperidine ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale |

| C=O | 170 - 185 | No Signal | Carbonyl carbon of a carboxylic acid is significantly deshielded.[7][12] |

| C2 | 60 - 70 | Positive | Methine carbon bonded to both nitrogen and the carboxyl group, resulting in a strong downfield shift. |

| C6 | 50 - 60 | Negative | Methylene carbon adjacent to the nitrogen atom.[13][14] |

| -N-CH₂-CH₃ | 45 - 55 | Negative | Methylene carbon of the ethyl group, attached to nitrogen. |

| C3, C5 | 20 - 35 | Negative | Methylene carbons of the piperidine ring. |

| C4 | 20 - 30 | Negative | Methylene carbon of the piperidine ring.[10] |

| -N-CH₂-CH₃ | 10 - 15 | Positive | Methyl carbon of the ethyl group. |

Workflow for 1D NMR Acquisition and Analysis

Caption: Workflow for 1D NMR analysis of this compound.

Part III: 2D NMR Analysis – Unambiguous Structural Confirmation

While 1D NMR provides a foundational dataset, the significant signal overlap in the aliphatic region of this compound necessitates 2D NMR for definitive assignments.[15][16] These experiments reveal through-bond correlations, allowing for the assembly of molecular fragments.

COSY (COrrelation SpectroscopY): Mapping ¹H-¹H Connections

The COSY experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). A cross-peak between two signals in the COSY spectrum confirms they are neighbors in the molecule.

-

Expected Correlations:

-

A clear correlation path will trace the piperidine ring: H2 ↔ H3 ↔ H4 ↔ H5 ↔ H6.

-

A distinct spin system will be seen for the ethyl group: -N-CH₂- ↔ -CH₃ .

-

The absence of a cross-peak between the ethyl group protons and the piperidine ring protons confirms they are not on adjacent carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): Linking ¹H to ¹³C

The HSQC experiment is a powerful tool that correlates each proton with the carbon atom it is directly attached to.[15] This allows the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum.

-

Application: The crowded region of the ¹H spectrum between 1.4-2.0 ppm can be resolved by spreading the signals out in the ¹³C dimension. Each proton signal in the HSQC spectrum will correlate to a single carbon signal, definitively linking the ¹H and ¹³C assignments for all CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Puzzle

The HMBC experiment is arguably the most critical for confirming the overall molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH).[15][17] This allows for the connection of the distinct spin systems identified by COSY.

-

Ethyl Group to Ring Connection: A correlation from the N-CH₂ protons of the ethyl group to C2 and C6 of the piperidine ring is definitive proof of the N-ethyl substitution.

-

Carboxyl Group Placement: A correlation from the H2 proton to the carbonyl carbon (C=O ) confirms the position of the carboxylic acid at C2. A three-bond correlation from the axial H3 proton to the C=O carbon would further solidify this assignment.

-

Piperidine Ring Integrity: Correlations between H2 and C3/C4, and between H6 and C5/C4, confirm the ring structure.

Caption: Key HMBC correlations confirming the molecular structure.

Part IV: Data Synthesis and Reporting

A complete analysis culminates in the organized presentation of all gathered spectroscopic evidence.

Consolidated NMR Data Table

The final assignments should be presented in a clear, consolidated table that integrates all 1D and 2D NMR data.

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Integration | Key HMBC Correlations (from H at δ) | Key COSY Correlations (with H at δ) |

| 1 (-N-) | - | - | - | - | - | - |

| 2 | [value] | [value] | dd | 1H | C=O, C3, C6 | H3 |

| 3 | [value] | [value] | m | 2H | C2, C4, C5 | H2, H4 |

| 4 | [value] | [value] | m | 2H | C2, C3, C5, C6 | H3, H5 |

| 5 | [value] | [value] | m | 2H | C3, C4, C6 | H4, H6 |

| 6 | [value] | [value] | m | 2H | C2, C4, C5, -N-CH₂- | H5 |

| 7 (-COOH) | [value] | [value] | br s | 1H | C2 | - |

| 1' (-N-CH₂-) | [value] | [value] | q | 2H | C2, C6, -N-CH₂-CH₃ | H2' |

| 2' (-CH₃) | [value] | [value] | t | 3H | -N-CH₂- | H1' |

(Note: Actual chemical shift values (δ) must be determined from the experimental spectra.)

Final Reporting Standards

When publishing or documenting results, NMR data should be reported in a standardized format. For example:

¹H NMR (500 MHz, DMSO-d₆) δ: 11.50 (br s, 1H, COOH), 3.25 (dd, J = 8.5, 3.5 Hz, 1H, H2), 2.80 (q, J = 7.2 Hz, 2H, N-CH₂), ... etc.

¹³C NMR (125 MHz, DMSO-d₆) δ: 174.5 (C=O), 65.8 (C2), 54.2 (C6), ... etc.

This comprehensive, multi-technique approach, moving from fundamental 1D experiments to advanced 2D correlations, provides an unassailable body of evidence for the structural elucidation of this compound.

References

-

How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. (n.d.). ResearchGate. Retrieved from [Link]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. (1985). Spectrochimica Acta Part A: Molecular Spectroscopy. Retrieved from [Link]

-

Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines...". (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

What are the solvents used in NMR? What is the Deuterated solvent?. (2020, December 27). Mesbah Energy Co. Retrieved from [Link]

-

What Are Common NMR Solvents?. (2024, August 24). Chemistry For Everyone. Retrieved from [Link]

-

NMR and Mass Spectroscopy of Carboxylic Acids. (n.d.). JoVE. Retrieved from [Link]

-

Solvents in NMR spectroscopy. (2019, June 5). eGPAT. Retrieved from [Link]

-

Piperidine - 13C NMR Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved from [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

-

Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020, May 4). PubMed Central. Retrieved from [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved from [Link]

-

A Guide to 1H NMR Chemical Shift Values. (2015). Compound Interest. Retrieved from [Link]

-

Breitmaier, E. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Retrieved from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. Retrieved from [Link]

-

13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023, September 20). OpenStax. Retrieved from [Link]

-

Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. (n.d.). University of Aberdeen. Retrieved from [Link]

-

CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024, June 17). YouTube. Retrieved from [Link]

-

Microscale Methodology for Structure Elucidation of Natural Products. (n.d.). PubMed Central. Retrieved from [Link]

-

This compound hydrochloride (C8H15NO2). (n.d.). PubChemLite. Retrieved from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]

-

C-NMR spectroscopy of tropane alkaloids. (1978). Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... (n.d.). ResearchGate. Retrieved from [Link]

-

Alan R. Battersby. (n.d.). Wikipedia. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. Retrieved from [Link]

-

13C-NMR Spectral Data of Alkaloids Isolated from Psychotria Species (Rubiaceae). (n.d.). National Institutes of Health. Retrieved from [Link]

-

JAM 2026 Chemistry (CY). (n.d.). JAM. Retrieved from [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Geochimica et Cosmochimica Acta. Retrieved from [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. How To [chem.rochester.edu]

- 3. youtube.com [youtube.com]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 11. compoundchem.com [compoundchem.com]

- 12. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. omicsonline.org [omicsonline.org]

- 16. anuchem.weebly.com [anuchem.weebly.com]

- 17. myneni.princeton.edu [myneni.princeton.edu]

Navigating the Analytical Maze: A Technical Guide to the Mass Spectrometry of 1-Ethylpiperidine-2-carboxylic Acid

Foreword: The Analytical Imperative

In the intricate landscape of pharmaceutical development and metabolic research, the precise and unambiguous characterization of novel chemical entities is not merely a procedural step but a foundational pillar of scientific integrity. 1-Ethylpiperidine-2-carboxylic acid, a heterocyclic compound with significant potential as a building block in the synthesis of bioactive molecules, presents a unique analytical challenge.[1] Its structure, combining a tertiary amine and a carboxylic acid, necessitates a nuanced approach to mass spectrometric analysis. This guide provides an in-depth exploration of the mass spectrometric analysis of this molecule, offering a robust framework for researchers, scientists, and drug development professionals. We will delve into the core principles of ionization and fragmentation, providing not just a methodology, but a deeper, mechanistic understanding of the "why" behind the experimental choices, ensuring the generation of reliable and reproducible data.

Foundational Principles: Understanding the Molecule

This compound possesses a molecular formula of C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol .[1][2] Its structure is characterized by a saturated piperidine ring N-substituted with an ethyl group, and a carboxylic acid function at the 2-position. This bifunctional nature is the primary determinant of its behavior within the mass spectrometer. The tertiary amine of the piperidine ring is a basic site, readily accepting a proton, while the carboxylic acid group is acidic and can be deprotonated. This duality allows for analysis in both positive and negative ionization modes, a choice that profoundly influences the resulting mass spectrum and the structural information that can be obtained.

The Art of Ionization: A Deliberate Choice

The initial and most critical step in the mass spectrometric analysis of this compound is its efficient conversion into gas-phase ions. Given its polarity and low volatility, electrospray ionization (ESI) is the most suitable technique.[3][4]

Positive-Mode Electrospray Ionization (ESI+): The Protonated Pathway

In positive-mode ESI, the analyte is protonated, a process favored by the addition of a small amount of acid (e.g., formic acid) to the solvent.[5] The most likely site of protonation is the highly basic nitrogen atom of the piperidine ring. This results in the formation of the pseudomolecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 158.22.

Experimental Protocol: Positive-Mode ESI

-

Sample Preparation: Dissolve the sample in a solvent mixture such as 50:50 acetonitrile:water containing 0.1% formic acid. The acidic modifier is crucial for promoting the formation of [M+H]⁺ ions.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion at a flow rate of 5-10 µL/min.

-

ESI Source Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV. This high potential is necessary to generate the Taylor cone and subsequent charged droplets from which the analyte ions are liberated.

-

Nebulizing Gas (N₂): 1-2 Bar. This gas aids in the formation of a fine spray.

-

Drying Gas (N₂): 4-8 L/min at 200-300 °C. The heated gas facilitates the desolvation of the charged droplets, leading to the release of gas-phase analyte ions.

-

Negative-Mode Electrospray Ionization (ESI-): The Deprotonated Pathway

In negative-mode ESI, the carboxylic acid group is deprotonated, typically facilitated by a basic additive like ammonium hydroxide, to yield the [M-H]⁻ ion at an m/z of 156.20.[5] While this mode is a viable option, it may offer lower sensitivity compared to the positive mode for this specific molecule, given the strong basicity of the piperidine nitrogen.

Experimental Protocol: Negative-Mode ESI

-

Sample Preparation: Dissolve the sample in a solvent system such as 50:50 acetonitrile:water with 0.1% ammonium hydroxide to promote deprotonation.

-

Infusion and Source Parameters: The general procedure is similar to that of the positive mode, with the key difference being the application of a negative capillary voltage (e.g., -3.0 to -4.0 kV).

Unraveling the Structure: Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

To gain deeper structural insights, tandem mass spectrometry (MS/MS) is employed. Collision-Induced Dissociation (CID) is a common technique used to fragment the isolated precursor ion. The resulting product ions provide a unique fingerprint of the molecule's structure.[6][7]

Fragmentation of the [M+H]⁺ Ion

The protonated molecule ([M+H]⁺, m/z 158.22) will fragment along predictable pathways, primarily dictated by the location of the charge and the relative bond strengths.

Key Fragmentation Pathways:

-

Loss of H₂O (m/z 140.19): Dehydration from the carboxylic acid group is a common fragmentation pathway for protonated carboxylic acids.[8]

-

Loss of CO₂ (m/z 114.12): Decarboxylation represents another characteristic fragmentation of the carboxylic acid moiety.

-

Loss of C₂H₄ (m/z 130.16): The neutral loss of ethylene can occur from the N-ethyl group.

-

Ring Opening and Subsequent Fragmentations: The charged piperidine ring can undergo cleavage, leading to a cascade of smaller fragment ions that can further elucidate the substitution pattern.

Diagram: Predicted Fragmentation of [M+H]⁺

Caption: Predicted fragmentation of protonated this compound.

Table: Summary of Key Fragment Ions (Positive Mode)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 158.22 | 140.19 | H₂O |

| 158.22 | 114.12 | CO₂ |

| 158.22 | 130.16 | C₂H₄ |

High-Resolution Mass Spectrometry (HRMS): The Key to Unambiguous Identification

For unequivocal structural confirmation, high-resolution mass spectrometry (HRMS) is the gold standard. Instruments such as Orbitrap or Time-of-Flight (TOF) analyzers provide highly accurate mass measurements, enabling the determination of the elemental composition of both the precursor and fragment ions. This level of precision is critical for differentiating between isobaric interferences and for confidently identifying the analyte, especially within complex biological or chemical matrices.

Workflow: HRMS Analysis

Caption: High-resolution mass spectrometry workflow for structural elucidation.

Concluding Remarks: A Pathway to Confident Characterization

The mass spectrometric analysis of this compound is a multifaceted endeavor that demands a thoughtful and systematic approach. A thorough understanding of the molecule's inherent chemical properties is the cornerstone for selecting the appropriate ionization technique and for interpreting the resulting fragmentation patterns. By leveraging the power of high-resolution mass spectrometry and tandem MS techniques, researchers can achieve a high degree of confidence in the structural elucidation of this and related compounds. The principles and methodologies outlined in this guide provide a robust framework for obtaining high-quality, reproducible data, thereby facilitating advancements in drug discovery, development, and a myriad of other scientific disciplines.

References

-

Chem-Impex. (n.d.). 1-Ethyl-piperidine-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Piperidinecarboxylic acid, ethyl ester. Retrieved from [Link]

-

da Silva, G. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1269-1278. [Link]

-

Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6a), 1115-1121. [Link]

-

Chemistry LibreTexts. (2021, December 27). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). Pipecolic Acid. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-ethylpiperidine-4-carboxylate. Retrieved from [Link]

-

Singh, S., et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. Journal of the Indian Chemical Society, 90(8), 1133-1141. [Link]

-

Zhang, Y., et al. (2020). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry, 8, 589. [Link]

-

Chromatography Online. (2021, September 1). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Banik, D., & Koner, A. L. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of Analytical & Bioanalytical Techniques, 5(4), 1000192. [Link]

-

SlideShare. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Piperidinecarboxylic acid, ethyl ester | C8H15NO2 | CID 21399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. uab.edu [uab.edu]

- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

1-Ethylpiperidine-2-carboxylic acid synthesis starting materials

An In-depth Technical Guide to the Synthesis of 1-Ethylpiperidine-2-carboxylic Acid

Abstract

This compound, also known as N-ethylpipecolic acid, is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its structure is a core component of several active pharmaceutical ingredients (APIs), particularly local anesthetics. This technical guide provides an in-depth exploration of the primary synthetic routes for obtaining this compound, designed for researchers, chemists, and professionals in drug development. We will dissect the most prevalent and efficient methodologies, focusing on the underlying chemical principles, causality behind experimental choices, and field-proven protocols. The guide emphasizes two principal strategies: the direct N-alkylation of piperidine-2-carboxylic acid and the synthesis from pyridine-2-carboxylic acid via catalytic hydrogenation and subsequent alkylation or reductive amination.

Introduction: The Significance of the N-Ethylpipecolic Acid Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, prized for its favorable physicochemical properties, including high aqueous solubility and metabolic stability.[1] this compound serves as a crucial intermediate in the synthesis of numerous complex molecules and APIs, particularly in the development of analgesics and anti-inflammatory agents.[2] Its structure is homologous to the core of widely used local anesthetics like mepivacaine (N-methyl) and ropivacaine (N-propyl), making its synthesis a subject of significant interest for analog development and process optimization.[3][4]

This guide will focus on practical, scalable, and well-documented synthetic strategies, providing the scientific rationale needed to adapt and troubleshoot these methods in a laboratory setting.

Synthetic Strategy I: Direct N-Alkylation of Piperidine-2-carboxylic Acid

The most straightforward approach to this compound is the direct alkylation of the secondary amine of piperidine-2-carboxylic acid (pipecolic acid). This method leverages the nucleophilicity of the nitrogen atom in a classic SN2 reaction.

Mechanistic Principle

The core of this strategy is the nucleophilic attack of the piperidine nitrogen on an ethyl electrophile, typically an ethyl halide. The reaction is facilitated by a base, which neutralizes the hydrohalic acid byproduct, preventing the formation of the unreactive ammonium salt and driving the reaction to completion.[5] The choice of base is critical to avoid side reactions, such as esterification of the carboxylic acid moiety. Mild inorganic bases like potassium or sodium carbonate are often preferred.

Starting Materials and Reagents

-

Piperidine-2-carboxylic Acid (Pipecolic Acid): This is the primary starting material. It is commercially available as a racemate or in its enantiomerically pure forms (S)- or (R)-pipecolic acid.[6] The choice of stereoisomer is dictated by the desired stereochemistry of the final product, which is often critical for pharmacological activity.

-

Ethylating Agent: Ethyl bromide (EtBr) or ethyl iodide (EtI) are common choices. Ethyl iodide is more reactive but also more expensive. Diethyl sulfate can also be used but is more hazardous.

-

Base: Potassium carbonate (K₂CO₃) is a widely used, effective, and economical choice. Other bases like sodium bicarbonate (NaHCO₃) or N,N-diisopropylethylamine (DIPEA) can also be employed.[5]

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) is typically used to dissolve the reactants and facilitate the SN2 reaction.[5]

Experimental Workflow: N-Alkylation

Caption: Workflow for Direct N-Alkylation of Pipecolic Acid.

Detailed Protocol

-

To a stirred solution of piperidine-2-carboxylic acid (1.0 eq.) in anhydrous acetonitrile (10 mL per gram of starting material), add potassium carbonate (2.5 eq.).

-

Add ethyl bromide (1.5 eq.) to the suspension.

-

Heat the reaction mixture to 70-80 °C and stir under a nitrogen atmosphere until the reaction is complete (monitor by TLC or LC-MS, typically 6-12 hours).

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ethyl bromide.

-

Adjust the pH of the aqueous layer to the isoelectric point of the product (approx. pH 4-5) with 1M HCl to precipitate the product or to facilitate extraction.

-

Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Synthetic Strategy II: Synthesis from Pyridine-2-carboxylic Acid

An alternative and widely employed industrial strategy begins with the aromatic precursor, pyridine-2-carboxylic acid (picolinic acid). This approach involves the reduction of the pyridine ring to a piperidine ring. The ethyl group can be introduced either after the reduction or concurrently via a reductive amination process.

Mechanistic Principle: Catalytic Hydrogenation

Catalytic hydrogenation is the cornerstone of this strategy.[7][8] It involves the addition of hydrogen (H₂) across the double bonds of the pyridine ring in the presence of a metal catalyst.[9] Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and rhodium-based catalysts.[8] The reaction is typically performed under hydrogen pressure and results in the syn-addition of hydrogen atoms to the ring.[7]

Route A: Hydrogenation Followed by N-Alkylation

This two-step sequence first reduces the pyridine ring to form piperidine-2-carboxylic acid, which is then alkylated as described in Strategy I.

Caption: Two-step synthesis from picolinic acid.

Protocol (Step 1: Hydrogenation):

-

Charge a high-pressure hydrogenation vessel with pyridine-2-carboxylic acid (1.0 eq.) and 10% Palladium on Carbon (5-10 mol%).

-

Add a suitable solvent, such as ethanol or acetic acid.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

-

Stir the mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.

-

Carefully vent the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield piperidine-2-carboxylic acid, which can be used directly in the subsequent N-alkylation step (Strategy I).

Route B: Tandem Hydrogenation/Reductive Amination

A more elegant and atom-economical approach is a one-pot tandem reaction where the pyridine ring reduction and N-alkylation occur concurrently.[10] This is achieved by performing the catalytic hydrogenation in the presence of an aldehyde (acetaldehyde for N-ethylation).

Mechanistic Insight: The pyridine ring is first partially or fully reduced on the catalyst surface. The resulting secondary amine can then react with acetaldehyde to form an enamine or iminium ion intermediate, which is subsequently reduced by H₂ on the same catalyst surface to yield the N-ethylated product. This avoids the isolation of the pipecolic acid intermediate. This strategy has been successfully applied to the synthesis of related anesthetics like mepivacaine and ropivacaine.[10]

Caption: One-pot synthesis via tandem reductive amination.

Comparative Analysis of Synthetic Strategies

| Strategy | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| I: Direct Alkylation | Piperidine-2-carboxylic Acid | Ethyl halide, K₂CO₃ | 70-90% | Simple, direct, high-yielding. | Starting material may be more expensive than picolinic acid; potential for over-alkylation (quaternary salt formation). |

| II-A: Hydrogenation then Alkylation | Pyridine-2-carboxylic Acid | H₂, Pd/C; then Ethyl halide, K₂CO₃ | 60-80% (overall) | Uses inexpensive starting material; well-established reactions. | Two separate reaction steps; requires handling of flammable H₂ gas and catalyst. |

| II-B: Tandem Reductive Amination | Pyridine-2-carboxylic Acid | H₂, Pd/C, Acetaldehyde | 65-85% | More efficient (one-pot); better process economy. | Requires careful optimization of conditions to balance hydrogenation and alkylation rates; acetaldehyde is volatile. |

Conclusion

The synthesis of this compound is well-established, with multiple viable pathways available to the research and process chemist. The choice of strategy depends on factors such as the cost and availability of starting materials, required scale, and the desired stereochemical purity. Direct N-alkylation of pipecolic acid offers a straightforward, high-yield route ideal for lab-scale synthesis where the starting material is readily available. For larger-scale industrial production, synthesis from pyridine-2-carboxylic acid is often more economical. Within this strategy, the tandem reductive amination approach represents a more modern, efficient, and streamlined process, minimizing steps and operational costs. Each method, grounded in fundamental principles of organic chemistry, provides a robust foundation for producing this critical pharmaceutical intermediate.

References

- ROPIVACAINE - New Drug Approvals. (2021).

- CN103086954A - Method for preparing ropivacaine - Google Patents. (n.d.).

- Synthesis and Application of Ropivacaine - ChemicalBook. (2022). Details synthetic steps for an N-propyl analogue which can be adapted.

- Ropivacaine synthesis - ChemicalBook. (n.d.). Outlines the preparation of ropivacaine base from (S)

- CN103073483A - Preparation method of mepivacaine and optical enantiomer of... - Google Patents. (n.d.). Describes methylation of N-(2,6-dimethyl phenyl)

- Rapid production of the anaesthetic mepivacaine through continuous, portable technology. (2024).

- RU2167153C2 - Method of synthesis of ropivacaine hydrochloride monohydrate - Google Patents. (n.d.).

- Rapid production of the anaesthetic mepivacaine through continuous, portable technology. (n.d.).

- Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategy | Request PDF - ResearchGate. (2025).

- 1-Ethyl-piperidine-2-carboxylic acid - Chem-Impex. (n.d.). Highlights the use of the title compound as an intermediate in pharmaceutical and agrochemical synthesis.

- Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). Provides general procedures and conditions for the N-alkylation of piperidine using alkyl halides and various bases.

- An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli - Frontiers. (2022).

- Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PubMed Central. (n.d.).

- Pipecolic acid - Wikipedia. (n.d.).

- Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PMC - NIH. (n.d.). Discusses enzymes involved in the biosynthesis of pipecolic acid.

- Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. (n.d.).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).

- 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry - YouTube. (2020).

- 5.2: Catalytic Hydrogenation - Chemistry LibreTexts. (2021).

- Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry - YouTube. (2021).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. CN103073483A - Preparation method of mepivacaine and optical enantiomer of mepivacaine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

Physicochemical properties of 1-Ethylpiperidine-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethylpiperidine-2-carboxylic acid

Introduction: Unveiling a Versatile Synthetic Building Block

This compound (CAS No: 69081-83-0) is a heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research.[1] Structurally, it is an N-substituted derivative of piperidine-2-carboxylic acid, an analog of the amino acid proline. This unique structure, featuring both a carboxylic acid group and a tertiary amine integrated within a piperidine ring, makes it an essential and versatile building block for the synthesis of complex, biologically active molecules.[1] Its application as a key intermediate is noted in the development of analgesics, anti-inflammatory agents, and compounds targeting neurological disorders, highlighting its value in medicinal chemistry.[1][2]

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. Understanding these characteristics is paramount for its effective application in research and development, influencing everything from reaction optimization and formulation design to predicting its pharmacokinetic profile in potential drug candidates. We will delve into its key properties, present robust protocols for their experimental determination, and discuss their direct implications for scientific application.

Section 1: Core Physicochemical Properties and Their Importance in Drug Development

The utility of a molecular entity in drug development is fundamentally governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. For this compound, the most critical properties are its acid-base behavior (pKa), lipophilicity (logP/logD), and aqueous solubility.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value / Information | Source |

| CAS Number | 69081-83-0 | [1] |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| pKa | Two values are expected: one for the carboxylic acid (acidic pKa) and one for the tertiary amine (basic pKa). Experimental determination is required. | - |

| logP | Data not available in cited literature. Experimental determination is recommended for accurate assessment of lipophilicity. | - |

| Aqueous Solubility | Data not available in cited literature. Expected to be pH-dependent. The hydrochloride salt form is noted to enhance solubility.[2] | - |

| Storage | 0-8°C | [1] |

Acidity and Basicity (pKa)

This compound is an amphoteric molecule, possessing both an acidic functional group (carboxylic acid) and a basic functional group (the tertiary piperidine nitrogen). Consequently, it will have two distinct pKa values:

-

pKa₁ (Acidic): This corresponds to the dissociation of the carboxylic acid proton (-COOH ⇌ -COO⁻ + H⁺). It is expected to be in the range of typical carboxylic acids (approx. 2-5).

-

pKa₂ (Basic): This corresponds to the protonation of the tertiary amine nitrogen (R₃N + H⁺ ⇌ R₃NH⁺). It is expected to be in the range of typical tertiary amines (approx. 9-11).

Causality and Importance: The pKa values are critical as they determine the charge state of the molecule at a given pH. This directly impacts solubility, membrane permeability, and receptor binding. For instance, in the acidic environment of the stomach, the amine will be protonated and the carboxylic acid will be neutral, resulting in a net positive charge. In the more neutral pH of the intestines, both groups may be ionized, forming a zwitterion. This pH-dependent behavior is a cornerstone of formulation science and predicting oral absorption.[3]

Lipophilicity (logP and logD)

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes. It is quantified by the partition coefficient (P) or its logarithmic form (logP).[4]

-

logP: The ratio of the concentration of the neutral molecule in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[4][5]

-

logD: The distribution coefficient, which is the effective lipophilicity at a specific pH. It accounts for all species (neutral and ionized) and is therefore pH-dependent. For an amphoteric compound like this, logD is the more physiologically relevant parameter.[5][6]

Causality and Importance: Lipophilicity is a central parameter in drug design, famously included in Lipinski's Rule of 5, which suggests an optimal logP value of <5 for good oral bioavailability.[5] An appropriate balance between lipophilicity and hydrophilicity is necessary; a molecule that is too lipophilic may have poor aqueous solubility and get trapped in fatty tissues, while a molecule that is too hydrophilic may not be able to cross cell membranes to reach its target.[7]

Aqueous Solubility

Solubility is defined as the maximum amount of a substance that can be dissolved in a solvent at equilibrium.[8] For drug development, aqueous solubility is a fundamental property, as a compound must be in solution to be absorbed and exert its biological effect.[9]

Causality and Importance: The solubility of this compound is intrinsically linked to its pKa values and the pH of the medium. It will exhibit its lowest solubility at its isoelectric point (pI), the pH at which the molecule has no net charge. Solubility will increase significantly at pH values above the basic pKa (forming the anionic carboxylate) and below the acidic pKa (forming the cationic amine). Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[10]

Caption: Logical relationships between the core physicochemical properties.

Section 2: Experimental Determination Protocols

Accurate experimental data is non-negotiable in scientific research. The following protocols describe gold-standard methodologies for determining the key physicochemical properties of this compound.

Protocol for pKa Determination (Potentiometric Titration)

This method involves monitoring the pH of a solution of the compound as a strong acid or base is added, allowing for the determination of the pKa values from the resulting titration curve.[11][12]

Methodology:

-

Preparation: Prepare a ~0.1 M solution of this compound in deionized water. Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Acidic Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant. Continue until the pH drops significantly below the expected acidic pKa.

-

Basic Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition. Continue until the pH rises significantly above the expected basic pKa.

-

Data Analysis: Plot the pH versus the equivalents of added titrant. The pKa value corresponds to the pH at the half-equivalence point (the midpoint of the buffer region on the curve).[13] The first pKa (pKa₁) will be determined from the titration with NaOH, and the second pKa (pKa₂) from the titration with HCl.

Caption: Experimental workflow for pKa determination via titration.

Protocol for logD Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining logP and logD values.[6][7] This protocol determines logD at a physiologically relevant pH of 7.4.

Methodology:

-

Solvent Preparation: Prepare n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS) at pH 7.4. Pre-saturate each solvent with the other by mixing them vigorously for 24 hours and then allowing the phases to separate. This step is critical to prevent volume changes during the experiment.

-

Partitioning: Add a known amount of this compound to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated pH 7.4 buffer.

-

Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

-

Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])

Caption: Experimental workflow for logD determination.

Protocol for Equilibrium Aqueous Solubility Determination

This protocol uses the shake-flask method, considered the gold standard for determining thermodynamic equilibrium solubility.[9][14]

Methodology:

-